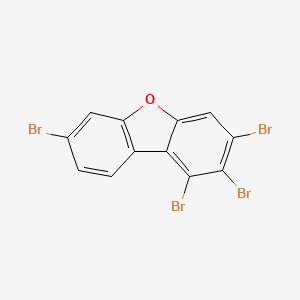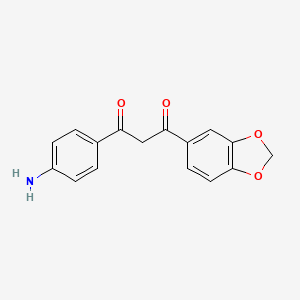
Nonylpropanedioyl dichloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nonylpropanedioyl dichloride is an organic compound characterized by the presence of two chlorine atoms attached to a nonylpropanedioyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Nonylpropanedioyl dichloride can be synthesized through the chlorination of nonylpropanedioic acid. The reaction typically involves the use of thionyl chloride or phosphorus trichloride as chlorinating agents. The reaction is carried out under reflux conditions, ensuring the complete conversion of the carboxylic acid groups to acyl chlorides.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chlorination processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. The reaction is typically conducted at elevated temperatures and may involve catalysts to enhance the reaction rate.
Analyse Chemischer Reaktionen
Types of Reactions: Nonylpropanedioyl dichloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be replaced by other nucleophiles, such as amines or alcohols, leading to the formation of amides or esters.
Hydrolysis: In the presence of water, this compound hydrolyzes to form nonylpropanedioic acid and hydrochloric acid.
Reduction: The compound can be reduced to nonylpropanediol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Amines or alcohols in the presence of a base (e.g., pyridine) at room temperature.
Hydrolysis: Water or aqueous base (e.g., sodium hydroxide) at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.
Major Products:
Substitution: Amides or esters.
Hydrolysis: Nonylpropanedioic acid.
Reduction: Nonylpropanediol.
Wissenschaftliche Forschungsanwendungen
Nonylpropanedioyl dichloride has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Polymer Chemistry: The compound is utilized in the production of specialty polymers and resins.
Material Science: It serves as a precursor for the synthesis of advanced materials with specific properties, such as high thermal stability and chemical resistance.
Biological Research: this compound is used in the modification of biomolecules for studying their structure and function.
Wirkmechanismus
The mechanism of action of nonylpropanedioyl dichloride involves the reactivity of its acyl chloride groups. These groups are highly reactive towards nucleophiles, leading to the formation of various derivatives. The molecular targets include nucleophilic sites on organic molecules, such as amines and alcohols. The pathways involved in its reactions are primarily substitution and hydrolysis mechanisms.
Vergleich Mit ähnlichen Verbindungen
Octylpropanedioyl dichloride: Similar structure but with an octyl group instead of a nonyl group.
Decylpropanedioyl dichloride: Similar structure but with a decyl group instead of a nonyl group.
Nonylsuccinyl dichloride: Similar structure but with a succinyl group instead of a propanedioyl group.
Uniqueness: Nonylpropanedioyl dichloride is unique due to its specific chain length and the presence of two acyl chloride groups. This combination provides distinct reactivity and properties, making it suitable for specialized applications in organic synthesis and material science.
Eigenschaften
CAS-Nummer |
620625-51-6 |
|---|---|
Molekularformel |
C12H20Cl2O2 |
Molekulargewicht |
267.19 g/mol |
IUPAC-Name |
2-nonylpropanedioyl dichloride |
InChI |
InChI=1S/C12H20Cl2O2/c1-2-3-4-5-6-7-8-9-10(11(13)15)12(14)16/h10H,2-9H2,1H3 |
InChI-Schlüssel |
ILMPVUFVCKUOAF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCC(C(=O)Cl)C(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Benzeneethanol, 2-[2-(bromomethyl)-3-butenyl]-](/img/structure/B15168111.png)
![Methyl 2-bromo-3-[methyl(phenyl)amino]propanoate](/img/structure/B15168112.png)

![{(1S)-2-[(3,3-Dimethylbut-1-yn-1-yl)sulfanyl]-1-methoxyethyl}benzene](/img/structure/B15168140.png)









